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Compound of Interest

Compound Name: Tuberculosis inhibitor 8

Cat. No.: B15136905 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates

the urgent discovery and development of novel antitubercular agents. The designation

"Tuberculosis inhibitor 8" has been used in scientific literature to refer to several distinct

chemical entities with promising activity against Mtb. This technical guide provides an in-depth

overview of the chemical properties, solubility, and biological evaluation of three such

compounds, offering a valuable resource for researchers in the field of tuberculosis drug

discovery.

Mtb-IN-8 (Compound 5jb): A Dihydropyrido[2,3-
d]pyrimidine-4,7-dione Derivative
Mtb-IN-8 (compound 5jb) is an orally active inhibitor of Mycobacterium tuberculosis identified

as a promising lead compound.[1]
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Property Value

IUPAC Name

(S)-5-(4-methoxy-3-nitrophenyl)-2-((2-

methylpropyl)thio)-5,6-dihydropyrido[2,3-

d]pyrimidine-4,7(3H,8H)-dione

CAS Number 2549199-96-2[1]

Molecular Formula C17H18N4O5S[1]

Molecular Weight 390.41 g/mol [1]

SMILES

COC1=CC=C([C@@H]2C(C(NC(SCCC)=N3)=

O)=C3NC(C2)=O)C(--INVALID-LINK--

=O)=C1[1]

Solubility

Data not publicly available. Generally, such

heterocyclic compounds may exhibit solubility in

organic solvents like DMSO and methanol.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:

The MIC of Mtb-IN-8 against M. tuberculosis H37Rv and multidrug-resistant strains was likely

determined using a broth microdilution method, a standard technique in mycobacteriology. A

general protocol for this assay is as follows:

Preparation of Compound Stock Solution: A stock solution of Mtb-IN-8 is prepared in a

suitable solvent, typically dimethyl sulfoxide (DMSO).

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in 96-well

microplates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-

dextrose-catalase (OADC).

Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a

standard turbidity, corresponding to a known colony-forming unit (CFU) concentration.

Inoculation: The microplates are inoculated with the bacterial suspension.
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Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

MIC Reading: The MIC is determined as the lowest concentration of the compound that

inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth

indicator dye such as resazurin.

Mechanism of Action and Signaling Pathway
The precise mechanism of action for Mtb-IN-8 has not been fully elucidated in the public

domain. However, based on its chemical structure, it may target essential enzymatic pathways

in M. tuberculosis. The logical workflow for the evaluation of such a novel inhibitor is depicted

below.
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Fig. 1: Logical workflow for the evaluation of a novel TB inhibitor.
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Tuberculosis Inhibitor 8 (Compound 3b): A 3-
Methoxy-2-phenylimidazo[1,2-b]pyridazine
Derivative
This compound is part of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines that have

demonstrated high activity against Mycobacterium tuberculosis and Mycobacterium marinum.

[2][3]

Chemical Properties and Solubility
Property Value

IUPAC Name
6-chloro-3-methoxy-2-phenylimidazo[1,2-

b]pyridazine

Molecular Formula C13H10ClN3O

Molecular Weight 259.70 g/mol

Chemical Structure

A 3-methoxy-2-phenyl group attached to an

imidazo[1,2-b]pyridazine core with a chlorine

atom at the 6-position.

Solubility
Data not publicly available. Likely soluble in

DMSO and other polar organic solvents.

Experimental Protocols
Minimum Inhibitory Concentration (MIC90) Determination:

The in vitro activity of this class of compounds was assessed against autoluminescent strains

of M. tuberculosis and M. marinum. A representative protocol is as follows:

Bacterial Strains: Autoluminescent strains of M. tuberculosis (H37Rv) and M. marinum are

used.

Assay Plates: Compounds are serially diluted in 96-well plates containing appropriate growth

medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15136905?utm_src=pdf-body
https://www.medchemexpress.com/tuberculosis-inhibitor-8.html
https://pubmed.ncbi.nlm.nih.gov/37524009/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculation: The bacterial suspension is added to each well.

Incubation: Plates are incubated at the optimal growth temperature for each species.

Luminescence Reading: Bacterial growth is measured by reading the luminescence

produced by the autoluminescent strains at specific time points.

MIC90 Calculation: The MIC90 is determined as the concentration of the compound that

inhibits 90% of the bacterial growth, as measured by the reduction in luminescence

compared to control wells.

Mechanism of Action and Signaling Pathway
While the specific molecular target of this compound series is not yet confirmed, their potent

and rapid bactericidal activity suggests they may inhibit a critical cellular process. The workflow

for investigating the mechanism of action would be similar to that for Mtb-IN-8, focusing on

identifying the molecular target through genetic and biochemical approaches.
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Fig. 2: Postulated mechanism of action for Compound 3b.

Methyl-Thiazole Based Inhibitor (Compound 8): A
Direct InhA Inhibitor
This compound belongs to a series of methyl-thiazoles that act as direct inhibitors of the M.

tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid

biosynthesis.[4][5]

Chemical Properties and Solubility
Property Value

IUPAC Name
N-(4-methyl-1,3-thiazol-2-yl)acetamide

(Representative core structure)

General Structure

A methyl-thiazole core with various

substitutions. The specific structure of

"compound 8" would be detailed in the primary

literature.

Solubility

Solubility is dependent on the specific

substitutions. The development of this series

focused on improving physicochemical

properties for better cellular activity.

Experimental Protocols
InhA Enzyme Inhibition Assay:

The inhibitory activity against the InhA enzyme is typically measured using a

spectrophotometric assay that monitors the oxidation of NADH.

Reaction Mixture: A reaction mixture is prepared containing the InhA enzyme, NADH, and a

buffer solution in a 96-well plate.
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Compound Addition: The methyl-thiazole inhibitor is added to the wells at various

concentrations.

Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-trans-

dodecenoyl-CoA.

Spectrophotometric Reading: The decrease in absorbance at 340 nm, corresponding to the

oxidation of NADH, is monitored over time.

IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the

enzyme activity (IC50) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway
These methyl-thiazole compounds directly inhibit InhA, which is a crucial enzyme in the fatty

acid synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for the

elongation of fatty acids that are precursors for mycolic acid synthesis. Mycolic acids are

essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds

disrupt cell wall synthesis, leading to bacterial death.[5]

Mycolic Acid Biosynthesis (FAS-II System)

Fatty Acid Precursors InhA
(Enoyl-ACP reductase) Elongated Fatty Acids Mycolic Acids Mycobacterial Cell Wall

Methyl-Thiazole
Inhibitor (Compound 8)

Inhibits

Click to download full resolution via product page

Fig. 3: Inhibition of the mycolic acid synthesis pathway by a methyl-thiazole inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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